![molecular formula C23H20N2O3S B2671735 4-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 941875-28-1](/img/structure/B2671735.png)
4-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, also known as BMB, is a benzamide derivative that has been widely studied for its potential therapeutic applications. It is a small molecule that exhibits a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Some indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities .
Antitubercular Activity
Benzothiazole derivatives have been synthesized and tested for their in vitro and in vivo antitubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Precursor to α-substituted Benzylamines
N-Benzylbenzamide has been used as a convenient precursor to α-substituted benzylamines .
Indicator for the Titration of Butyllithium and Other Lithium Bases
N-Benzylbenzamide can also be used as an indicator for the titration of butyllithium and other lithium bases .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For example, 1- was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
properties
IUPAC Name |
4-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-12-13-19(28-2)21-20(18)24-23(29-21)25-22(26)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPZVOILIIGQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
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